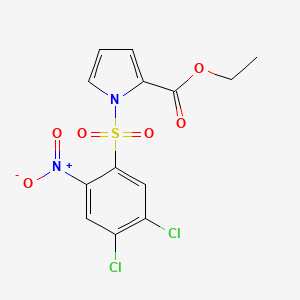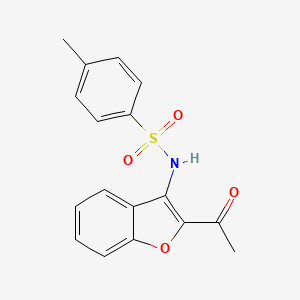
(S)-3-(1-Methylpyrrolidin-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1-Methylpyrrolidin-3-yl)pyridine is a chiral compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a pyrrolidine moiety. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Methylpyrrolidin-3-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and a suitable pyrrolidine derivative.
Reaction Conditions: The reaction is often carried out under anhydrous conditions to prevent hydrolysis and other side reactions.
Catalysts: Catalysts such as palladium or nickel complexes may be used to facilitate the coupling reactions.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired enantiomer in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and other reaction parameters.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the synthesis.
Automated Purification: Automated systems for purification and separation are used to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(1-Methylpyrrolidin-3-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under controlled conditions.
Major Products
The major products formed from these reactions include:
N-Oxides: From oxidation reactions.
Piperidine Derivatives: From reduction reactions.
Substituted Pyridines: From substitution reactions.
Aplicaciones Científicas De Investigación
(S)-3-(1-Methylpyrrolidin-3-yl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-3-(1-Methylpyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(1-Methylpyrrolidin-3-yl)pyridine: The enantiomer of the compound with different stereochemistry.
3-(1-Methylpyrrolidin-3-yl)pyridine: The racemic mixture containing both (S)- and ®-enantiomers.
N-Methylpyrrolidine: A simpler analog without the pyridine ring.
Uniqueness
(S)-3-(1-Methylpyrrolidin-3-yl)pyridine is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer and racemic mixture
Propiedades
Fórmula molecular |
C10H14N2 |
|---|---|
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
3-[(3S)-1-methylpyrrolidin-3-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-12-6-4-10(8-12)9-3-2-5-11-7-9/h2-3,5,7,10H,4,6,8H2,1H3/t10-/m1/s1 |
Clave InChI |
UEIZUEWXLJOVLD-SNVBAGLBSA-N |
SMILES isomérico |
CN1CC[C@H](C1)C2=CN=CC=C2 |
SMILES canónico |
CN1CCC(C1)C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid](/img/structure/B12889217.png)


![5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12889235.png)

![4-[Bis(morpholin-4-yl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B12889256.png)






